molecular formula C19H16F2N2O3S2 B2661259 (E)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941971-77-3

(E)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2661259
CAS No.: 941971-77-3
M. Wt: 422.46
InChI Key: GPZWBQUHPQGEST-ZBJSNUHESA-N
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Description

(E)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the allyl group: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide.

    Formation of the acetamide moiety: The final step involves the condensation of the benzo[d]thiazole derivative with 4-(methylsulfonyl)phenylacetic acid under dehydrating conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the benzo[d]thiazole ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Allyl halides, N-fluorobenzenesulfonimide (NFSI)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Disrupting cellular membranes: Leading to cell death or altered cellular function.

Comparison with Similar Compounds

(E)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide can be compared with other benzo[d]thiazole derivatives, such as:

    This compound: Known for its unique combination of functional groups and biological activities.

    This compound: Exhibits similar chemical properties but may differ in terms of biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4,6-difluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3S2/c1-3-8-23-18-15(21)10-13(20)11-16(18)27-19(23)22-17(24)9-12-4-6-14(7-5-12)28(2,25)26/h3-7,10-11H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZWBQUHPQGEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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